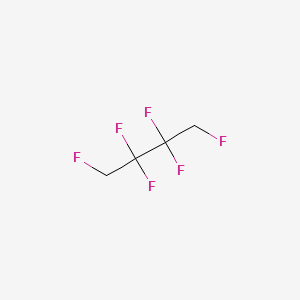

1,2,2,3,3,4-Hexafluorobutane

Description

Properties

CAS No. |

114810-02-5 |

|---|---|

Molecular Formula |

C4H4F6 |

Molecular Weight |

166.06 g/mol |

IUPAC Name |

1,2,2,3,3,4-hexafluorobutane |

InChI |

InChI=1S/C4H4F6/c5-1-3(7,8)4(9,10)2-6/h1-2H2 |

InChI Key |

ZMRWXABQZYPVTA-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(CF)(F)F)(F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers: 1,1,1,4,4,4-Hexafluorobutane

Chlorinated Derivatives: 2-Chloro-1,1,1,4,4,4-Hexafluorobutane

Key Properties and Toxicity :

Hydroxylated Derivatives: Hexafluorobutanol

Key Properties :

Cyclobutane Derivatives: Hexafluorocyclobutanes

Examples :

- 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane (CAS 356-18-3):

- Cyclobutane, 1,1,2,2,3,4-hexafluoro-3,4-bis(trifluoromethyl)- (CAS 2994-71-0): Notable for its complex fluorinated structure .

Data Tables for Comparative Assessment

Table 1: Structural and Physical Properties

Critical Findings and Contrasts

- Toxicity vs. Utility : While 1,1,1,4,4,4-hexafluorobutane has industrial applications, its regulatory ban by Toyota highlights unresolved safety or environmental concerns . In contrast, 2-chloro derivatives exhibit acute toxicity, limiting their use despite structural similarities .

- Functional Group Impact: Hydroxylation (e.g., hexafluorobutanol) reduces volatility and introduces solvent capabilities, whereas cyclization (e.g., hexafluorocyclobutanes) increases structural rigidity .

- Synthetic Challenges : Achieving high selectivity for specific isomers (e.g., 1,1,1,4,4,4 vs. 1,2,2,3,3,4 substitution) remains technically demanding, as seen in the mixed intermediate yields .

Q & A

Q. What are the established synthetic routes for 1,2,2,3,3,4-Hexafluorobutane, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : The compound can be synthesized via dehydrofluorination of heptafluorobutane precursors using solid KOH, as described in . To minimize by-products like 1,1,1,3,3,4-Hexafluorobutane or 1,1,4,4,4-Hexafluorobutane, precise control of gas pressure and catalyst ratios is critical. Experimental data in demonstrates that varying helium-4 pressure (0–465 Torr) significantly alters product distribution, with higher pressures favoring specific isomers . Gas chromatography (GC) coupled with mass spectrometry (MS) is recommended for real-time monitoring of reaction progress.

Q. How can researchers characterize the purity and structural isomerism of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is essential for distinguishing structural isomers due to distinct fluorine chemical shifts. For example, highlights the presence of multiple hexafluorobutane isomers under different reaction conditions . Complementary techniques like Fourier-transform infrared spectroscopy (FTIR) can identify functional groups, while X-ray crystallography (as used in for analogous fluorinated cyclopentenes) resolves stereochemical ambiguities .

Q. What safety protocols are recommended for handling fluorinated butanes in laboratory settings?

- Methodological Answer : While direct toxicity data for this compound is limited, notes that structurally similar chlorofluorocarbons (e.g., 2-Chloro-1,1,1,4,4,4-Hexafluorobutane) exhibit acute inhalation toxicity (LC₅₀ = 3 ppm/6h in rats). Researchers should use fume hoods, wear PPE (nitrile gloves, respirators), and adhere to waste disposal guidelines for fluorinated compounds .

Advanced Research Questions

Q. How do reaction mechanisms and catalyst selection influence the regioselectivity of fluorine atom migration in hexafluorobutane synthesis?

- Methodological Answer : and suggest that fluorine migration is pressure- and catalyst-dependent. For instance, trifluoroethylene reactions under helium-4 pressure (138–336 Torr) yield 1,1,1,3,3,4-Hexafluorobutane as a dominant product, indicating radical-mediated pathways . Density functional theory (DFT) simulations can model transition states to predict regioselectivity, while metal oxide catalysts (e.g., Al₂O₃) may stabilize intermediates, as noted in for hexafluoropropane synthesis .

Q. What analytical strategies resolve contradictions in reported thermodynamic properties of fluorinated butanes across studies?

- Methodological Answer : Discrepancies in boiling points or stability data often arise from impurities or isomer mixtures. Researchers should cross-validate results using differential scanning calorimetry (DSC) for phase transitions and high-resolution MS for molecular weight confirmation. emphasizes iterative data analysis and peer validation to address contradictions .

Q. How can environmental persistence and bioaccumulation potential of this compound be assessed?

- Methodological Answer : Use gas chromatography-tandem mass spectrometry (GC-MS/MS) with electron capture detection (ECD) to trace environmental samples, as applied in for polychlorinated biphenyls (PCBs) . Octanol-water partition coefficients (log Kₒw) can be estimated via computational tools (e.g., EPI Suite) to predict bioaccumulation, though experimental validation using OECD 305 guidelines is preferred.

Q. What role do fluorinated butanes play in advanced material science applications, such as dielectric fluids or polymer precursors?

- Methodological Answer : and highlight hexafluoropropane derivatives as dielectric gases and fire suppressants. For material science, this compound could serve as a monomer in fluoropolymer synthesis. Radical-initiated polymerization (e.g., using AIBN) under inert atmospheres is recommended, with gel permeation chromatography (GPC) to monitor molecular weight distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.